molecular formula C9H9NO4 B189049 2,6-Dimethyl-3-nitrobenzoic acid CAS No. 6307-70-6

2,6-Dimethyl-3-nitrobenzoic acid

Cat. No. B189049
CAS RN: 6307-70-6
M. Wt: 195.17 g/mol
InChI Key: GOGALNMBJIGJNW-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3-nitrobenzoic acid is a chemical compound with the CAS Number: 6307-70-6 . It has a molecular weight of 195.17 . The compound is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 2,6-Dimethyl-3-nitrobenzoic acid is 1S/C9H9NO4/c1-5-3-4-7 (10 (13)14)6 (2)8 (5)9 (11)12/h3-4H,1-2H3, (H,11,12) . This indicates that the compound contains 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

2,6-Dimethyl-3-nitrobenzoic acid has a melting point of 116-118°C . It is a powder at room temperature .

Scientific Research Applications

  • Liquid Chromatography Enhancements : Methylated cyclodextrins, including derivatives of 2,6-dimethyl-3-nitrobenzoic acid, have been used as mobile phase additives in liquid chromatography. These additives have improved the separation and retention of solutes in chromatographic analysis (Tanaka, Miki, & Shono, 1985).

  • Sulfhydryl Group Determination : A water-soluble aromatic disulfide derived from nitrobenzoic acid has been synthesized for the determination of sulfhydryl groups in biological materials (Ellman, 1959).

  • Charge-Transfer Complexation : Research has shown the selective complexation of m-nitrobenzoic acid with aromatic hydrocarbons, which includes the study of 2,6-dimethyl derivatives. This complexation is important in understanding molecular recognition and supramolecular chemistry (Suzuki et al., 1999).

  • Synthesis of Organic Compounds : 2-Bromo-3-nitrobenzoic acid, closely related to 2,6-dimethyl-3-nitrobenzoic acid, has been used in the synthesis of various organic compounds, including 2-methylindole-4-carboxylic acid and derivatives of 3-phenylisoquinolin-1(2H)-one (Ames & Ribeiro, 1976).

  • Synthesis of Tryptophan Precursor : 2,6-Dimethyl-3-nitrobenzoic acid derivatives have been explored for the synthesis of a potent tryptophan precursor, which is significant in the field of biochemistry (Tanaka, Yasuo, & Torii, 1989).

  • Molecular Adducts with Herbicides : Studies have been conducted on the molecular adducts of nitrobenzoic acid with herbicides, examining their crystal structures and hydrogen bonding patterns (Lynch et al., 1994).

  • Antibacterial Activity of Derivatives : Derivatives of nitrobenzoic acid, including those similar to 2,6-dimethyl-3-nitrobenzoic acid, have been synthesized and shown to exhibit significant antibacterial activity, indicating potential applications in pharmaceuticals (Aziz‐ur‐Rehman et al., 2013).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These statements indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,6-dimethyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5-3-4-7(10(13)14)6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGALNMBJIGJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00286221
Record name 2,6-dimethyl-3-nitrobenzoic acid
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Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-3-nitrobenzoic acid

CAS RN

6307-70-6
Record name NSC44273
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Record name 2,6-dimethyl-3-nitrobenzoic acid
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Record name 2,6-dimethyl-3-nitrobenzoic acid
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Synthesis routes and methods I

Procedure details

13.5 g (90.0 mmol) of 2,6-dimethylbenzoic acid were introduced in portions into a solution of 25 ml of conc. sulfuric acid and 25 ml of 65% strength HNO3 cooled to 0° C. After stirring at 0° C. for 1 h, the reaction mixture was poured onto ice, and the precipitate deposited was filtered off with suction and dried. 15.5 g of the title compound resulted.
Quantity
13.5 g
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reactant
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25 mL
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0 (± 1) mol
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2,6-Dimethyl-3-nitrobenzoic acid was prepared by nitrating 2,6-dimethylbenzoic acid. A solution of 2,6-dimethyl-3-nitrobenzoic acid (30 grams, 0.15 mole) in tetrahydrofuran (100 ml) was stirred under nitrogen. Borane-methyl sulfide complex (20 ml, 0.2 mole) was added dropwise at room temperature. When one fourth of the borane complex had been added the reaction mixture was brought to reflux. Reflux continued for one hour after complete addition of the borane complex. The reaction mixture was cooled to 0°, and cold methanol (500 ml) was added dropwise until foaming ceased and then added rapidly. The solvent was evaporated, and the crude product was dissolved in methylene chloride and washed with 2 N sodium hydroxide. The solvent was removed by evaporation to give (2,6-dimethyl-3-nitrophenyl)methanol (12.0 grams; mp 84°-92°).
Quantity
0 (± 1) mol
Type
reactant
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30 g
Type
reactant
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Quantity
100 mL
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solvent
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Quantity
500 mL
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reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 46 ml of concentrated sulfuric acid and 23.5 ml of concentrated nitric acid was added slowly to a stirred solution of 2,6-dimethylbenzoic acid (50.0 g, 0.333 mole) in 200 ml of methylene chloride at a rate such that a gentle reflux was maintained throughout the addition. After complete addition, reflux was maintained for 30 minutes. The reaction mixture was cooled, poured onto 300 g of ice and the organic phase separated. The aqueous phase was extracted with three 200 ml portions of diethyl ether, and the organic phases were combined, dried over anhydrous magnesium sulfate, and filtered. The solvent was removed from the filtrate under reduced pressure to give 2,6-dimethyl-3-nitrobenzoic acid (60.2 g) as a solid.
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
23.5 mL
Type
reactant
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Quantity
50 g
Type
reactant
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Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 2,6-dimethylbenzoic acid (20 g) in conc. sulfuric acid (100 ml) was dropwise added under ice-cooling a mixture of 70% nitric acid and conc. sulfuric acid (21.6 ml), which was prepared by dropwise adding conc. sulfuric acid (10.8 ml) to 70% nitric acid (15.1 ml) under ice-cooling, and the mixture was stirred for 1 hour at the same temperature. Ice-water was added to the reaction mixture, and the resulting precipitates were filtered off. The filtrate was concentrated, and the residue was purified by flash chromatography (dichloromethane:methanol=20:1 including 1% acetic acid) to give 2,6-dimethyl-3-nitrobenzoic acid (7.0 g) as a colorless crystal.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
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21.6 mL
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solvent
Reaction Step Two
[Compound]
Name
Ice water
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
15.1 mL
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reactant
Reaction Step Four
Quantity
10.8 mL
Type
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Reaction Step Four

Synthesis routes and methods V

Procedure details

2,6-Dimethylbenzoic acid (15 g) dissolved in 350 ml of nitromethane was cooled in an ice bath and treated with 18.9 ml of 70% nitric acid and then 14 ml of concentrated sulfuric acid. The bath was removed and the mixture was stirred at room temperature for 22 hr. The mixture was poured into ethyl acetate, washed several times with water, dried, evaporated, and 17.2 g of 2,6-dimethyl-3-nitrobenzoic acid, mp 115.9-116.5° C., was obtained. ##STR123##
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
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18.9 mL
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reactant
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Mandell, D Caine, GE Kilpatrick - Journal of the American …, 1961 - ACS Publications
The work of Winstein and his associates1 has shown the feasibility of utilizing aryl participation as a means of synthesizing dienones having interesting spiranestructures. Recently, …
Number of citations: 16 pubs.acs.org

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